molecular formula C12H16N2O2 B3279695 ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate CAS No. 69730-90-1

ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate

Cat. No. B3279695
CAS RN: 69730-90-1
M. Wt: 220.27 g/mol
InChI Key: NESBODWIJLONJA-NSHDSACASA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves retrosynthetic analysis, which is the process of transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. For example, understanding the mechanism of SN2 reactions is fundamental in organic chemistry .


Physical And Chemical Properties Analysis

This involves understanding properties such as solubility, melting point, boiling point, reactivity, and stability of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, in biochemistry, the mechanism of action could refer to how a drug interacts with its target in the body .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards of chemical compounds. They include information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESBODWIJLONJA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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